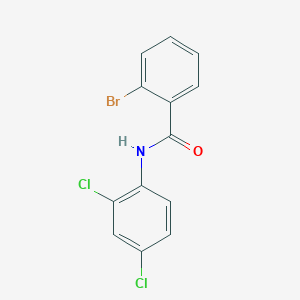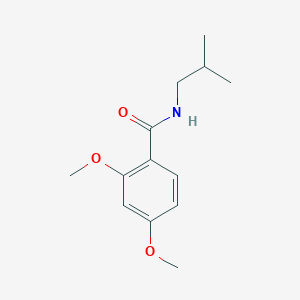![molecular formula C16H22N2O5 B10977757 methyl N-[(1,3-benzodioxol-5-ylmethyl)carbamoyl]-L-leucinate](/img/structure/B10977757.png)
methyl N-[(1,3-benzodioxol-5-ylmethyl)carbamoyl]-L-leucinate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl N-[(1,3-benzodioxol-5-ylmethyl)carbamoyl]-L-leucinate is a synthetic organic compound characterized by the presence of a benzodioxole ring, a carbamoyl group, and a leucine derivative
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of methyl N-[(1,3-benzodioxol-5-ylmethyl)carbamoyl]-L-leucinate typically involves the following steps:
Formation of the Benzodioxole Intermediate: The benzodioxole ring is synthesized through the condensation of catechol with formaldehyde under acidic conditions.
Carbamoylation: The benzodioxole intermediate is then reacted with an isocyanate to form the carbamoyl derivative.
Coupling with L-Leucine: The carbamoyl derivative is coupled with L-leucine methyl ester in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP).
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to enhance yield and purity. This includes the use of automated reactors, precise temperature control, and high-purity reagents. The process may also incorporate purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzodioxole ring, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can target the carbamoyl group, converting it into an amine.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
Oxidation: Quinone derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted carbamoyl derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, methyl N-[(1,3-benzodioxol-5-ylmethyl)carbamoyl]-L-leucinate is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is studied for its potential interactions with enzymes and receptors. Its structural similarity to natural amino acids makes it a useful tool for probing biochemical pathways and understanding enzyme mechanisms.
Medicine
In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific diseases, particularly those involving the central nervous system.
Industry
In the industrial sector, this compound can be used in the development of specialty chemicals and pharmaceuticals. Its synthesis and modification can lead to the production of high-value products with specific desired properties.
Wirkmechanismus
The mechanism of action of methyl N-[(1,3-benzodioxol-5-ylmethyl)carbamoyl]-L-leucinate involves its interaction with molecular targets such as enzymes and receptors. The benzodioxole ring can engage in π-π interactions with aromatic residues in proteins, while the carbamoyl group can form hydrogen bonds with active site residues. These interactions can modulate the activity of the target proteins, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Methyl N-[(1,3-benzodioxol-5-ylmethyl)carbamoyl]-L-alaninate: Similar structure but with alanine instead of leucine.
Methyl N-[(1,3-benzodioxol-5-ylmethyl)carbamoyl]-L-valinate: Similar structure but with valine instead of leucine.
Methyl N-[(1,3-benzodioxol-5-ylmethyl)carbamoyl]-L-isoleucinate: Similar structure but with isoleucine instead of leucine.
Uniqueness
Methyl N-[(1,3-benzodioxol-5-ylmethyl)carbamoyl]-L-leucinate is unique due to the presence of the leucine moiety, which imparts specific steric and electronic properties. This can influence its binding affinity and selectivity towards certain biological targets, making it a valuable compound for research and development.
Eigenschaften
Molekularformel |
C16H22N2O5 |
|---|---|
Molekulargewicht |
322.36 g/mol |
IUPAC-Name |
methyl (2S)-2-(1,3-benzodioxol-5-ylmethylcarbamoylamino)-4-methylpentanoate |
InChI |
InChI=1S/C16H22N2O5/c1-10(2)6-12(15(19)21-3)18-16(20)17-8-11-4-5-13-14(7-11)23-9-22-13/h4-5,7,10,12H,6,8-9H2,1-3H3,(H2,17,18,20)/t12-/m0/s1 |
InChI-Schlüssel |
IGVNEPFJSFFLHT-LBPRGKRZSA-N |
Isomerische SMILES |
CC(C)C[C@@H](C(=O)OC)NC(=O)NCC1=CC2=C(C=C1)OCO2 |
Kanonische SMILES |
CC(C)CC(C(=O)OC)NC(=O)NCC1=CC2=C(C=C1)OCO2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-2-(6-oxo-3-phenylpyridazin-1(6H)-yl)acetamide](/img/structure/B10977681.png)
![5-[6-chloro-1-(3-methoxypropyl)-1H-benzimidazol-2-yl]pentanoic acid](/img/structure/B10977702.png)


![2-{[(2-Ethoxyphenyl)carbonyl]amino}-4,5-dimethylthiophene-3-carboxamide](/img/structure/B10977719.png)
![N-(3-carbamoyl-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)-1-methyl-4-nitro-1H-pyrazole-5-carboxamide](/img/structure/B10977723.png)

![N-(cyclopropylmethyl)-2-[4-(3-phenyl-1,2,4-oxadiazol-5-yl)phenoxy]acetamide](/img/structure/B10977744.png)
![3-[(4-Methylpiperazin-1-yl)carbonyl]-7-oxabicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B10977752.png)


![3,3-diphenyl-1-{4-[(2E)-3-phenylprop-2-en-1-yl]piperazin-1-yl}propan-1-one](/img/structure/B10977775.png)
![N-(1,3-benzodioxol-5-ylmethyl)-4-([1,2,4]triazolo[4,3-a]pyridin-3-yl)butanamide](/img/structure/B10977781.png)